molecular formula C9H5BrFNO B11872774 8-Bromo-7-fluoroquinolin-2(3H)-one

8-Bromo-7-fluoroquinolin-2(3H)-one

Katalognummer: B11872774
Molekulargewicht: 242.04 g/mol
InChI-Schlüssel: NYPKTAROALDUBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromo-7-fluoroquinolin-2(1H)-one is a chemical compound with the molecular formula C9H5BrFNO and a molecular weight of 242.05 g/mol . This compound is characterized by the presence of both bromine and fluorine atoms attached to a quinolinone core, making it a versatile molecule for various research applications.

Vorbereitungsmethoden

The synthesis of 8-Bromo-7-fluoroquinolin-2(1H)-one typically involves the bromination and fluorination of quinolin-2(1H)-one. The reaction conditions often include the use of bromine and a fluorinating agent under controlled temperature and pressure conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

8-Bromo-7-fluoroquinolin-2(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

8-Bromo-7-fluoroquinolin-2(1H)-one has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 8-Bromo-7-fluoroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms allows the compound to form strong interactions with biological molecules, potentially affecting their function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

8-Bromo-7-fluoroquinolin-2(1H)-one can be compared with other similar compounds, such as:

The uniqueness of 8-Bromo-7-fluoroquinolin-2(1H)-one lies in its specific combination of bromine and fluorine atoms, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H5BrFNO

Molekulargewicht

242.04 g/mol

IUPAC-Name

8-bromo-7-fluoro-3H-quinolin-2-one

InChI

InChI=1S/C9H5BrFNO/c10-8-6(11)3-1-5-2-4-7(13)12-9(5)8/h1-3H,4H2

InChI-Schlüssel

NYPKTAROALDUBN-UHFFFAOYSA-N

Kanonische SMILES

C1C=C2C=CC(=C(C2=NC1=O)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.